2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol
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Overview
Description
2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is an organic compound that features a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol typically involves the reaction of 6-chloropyridazine-3-carbaldehyde with 2-hydrazinylphenol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazineylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the hydrazineylidene moiety can participate in redox reactions. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-((2-(6-Chloropyridazin-3-yl)hydrazono)methyl)-4-R-phenols: These compounds have similar structures but with different substituents on the phenol ring.
Ethyl 2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate: A related compound with an acetate group instead of a phenol group.
Uniqueness
2-((2-(6-Chloropyridazin-3-yl)hydrazineylidene)methyl)phenol is unique due to its specific combination of a phenol group and a hydrazineylidene moiety attached to a chloropyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9ClN4O |
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Molecular Weight |
248.67 g/mol |
IUPAC Name |
2-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)/b13-7+ |
InChI Key |
NDNNYDRNWPISJA-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O |
Origin of Product |
United States |
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